

6-Bromo-2-hydroxy-3-methoxybenzaldehyde chemical structure and IUPAC name

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Compound of Interest

Compound Name: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

Cat. No.: B1663258

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An In-depth Technical Guide to 6-Bromo-2-hydroxy-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**. This compound serves as a valuable building block in organic synthesis and has demonstrated significant activity as a modulator of key cellular signaling pathways.

Chemical Structure and IUPAC Name

IUPAC Name: **6-Bromo-2-hydroxy-3-methoxybenzaldehyde**

Synonyms: 3-Bromo-6-methoxysalicylaldehyde, NSC95682

Chemical Formula: $C_8H_7BrO_3$

Molecular Structure:

The structure consists of a benzene ring substituted with a bromo group at position 6, a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1.

Structural Identifiers:

- CAS Number: 20035-41-0[1]
- SMILES: COc1ccc(Br)c(C=O)c1O[1]
- InChI Key: JUPJZUTYDWXZAQ-UHFFFAOYSA-N[1]

Physicochemical and Biological Data

The quantitative properties of **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** are summarized in the table below. This data is essential for its application in experimental settings, including reaction setup and dosage calculations for biological assays.

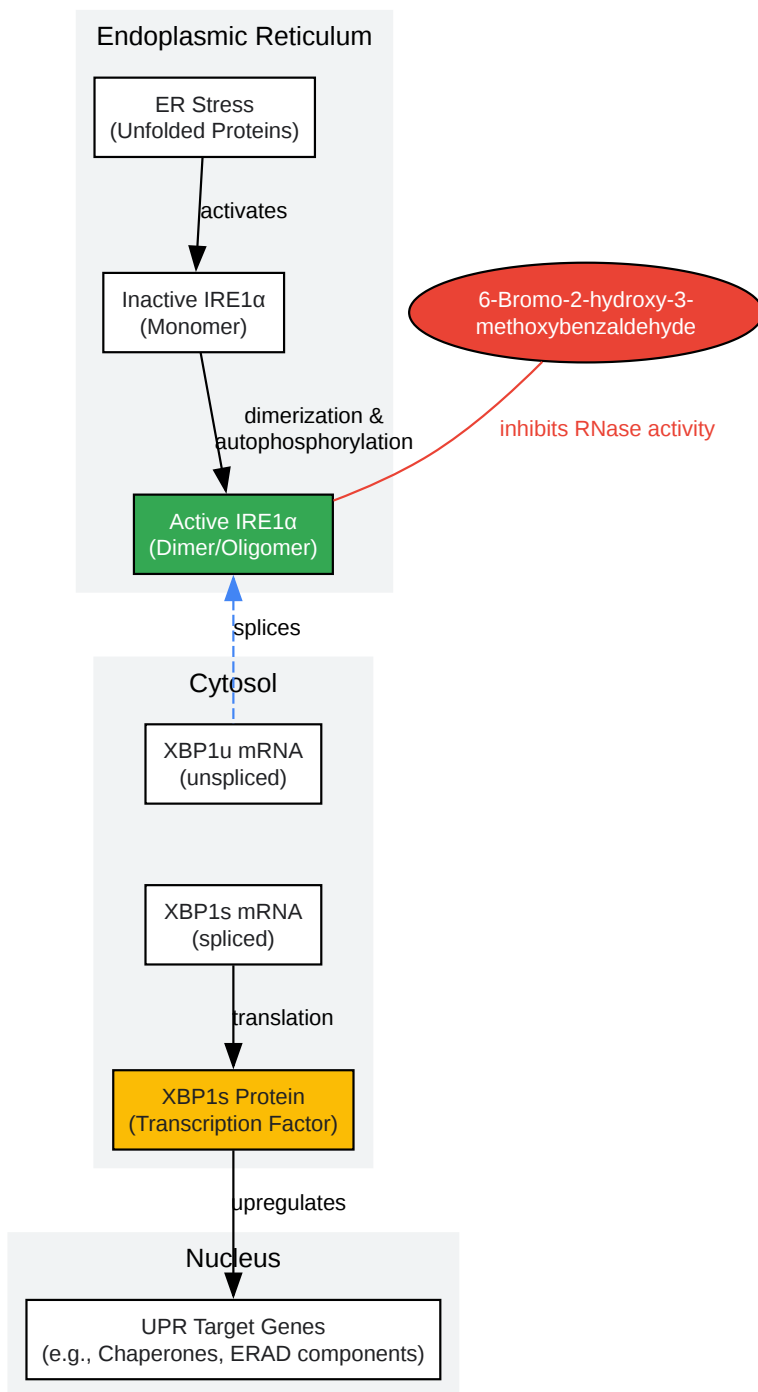
Property	Value
Molecular Weight	231.04 g/mol [1]
Appearance	Light yellow to yellow to orange powder/crystal
Melting Point	102-105 °C[1]
Purity	Typically ≥98%
Solubility	≥41.7 mg/mL in DMSO; ≥8.76 mg/mL in EtOH with sonication; Insoluble in H ₂ O
Biological Activity	Selective and potent IRE1α inhibitor (IC ₅₀ = 0.08 μM)
Storage	Store at -20°C

Note on Spectral Data: While ¹H NMR and ¹³C NMR spectra are available from commercial suppliers and confirm the compound's structure, specific chemical shift assignments were not available in the public literature reviewed for this guide.

Biological Significance: Inhibition of the Unfolded Protein Response

6-Bromo-2-hydroxy-3-methoxybenzaldehyde is a potent and selective inhibitor of the inositol-requiring enzyme 1 α (IRE1 α). IRE1 α is a key sensor and effector in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The UPR has three main branches, one of which is mediated by IRE1 α . Upon activation, IRE1 α 's kinase and RNase domains are engaged, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD). By inhibiting the RNase activity of IRE1 α , **6-Bromo-2-hydroxy-3-methoxybenzaldehyde** prevents the splicing of XBP1 mRNA, thereby attenuating this branch of the UPR. This mechanism is of significant interest in drug development, particularly for diseases associated with ER stress, such as certain cancers and autoimmune diseases.

Inhibition of the IRE1 α Pathway by 6-Bromo-2-hydroxy-3-methoxybenzaldehyde[Click to download full resolution via product page](#)

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References

- 1. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0 [sigmaaldrich.com]
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